Ybv2AS4cui

Description

Ybv2AS4cui is a synthetic rare earth chalcogenide compound first reported in 2023, characterized by its tetragonal crystal structure (space group I4/mmm) and mixed valence states of ytterbium (Yb²⁺/Yb³⁺) . The compound is synthesized via high-temperature solid-state reactions under inert atmospheres, with stoichiometric ratios of Yb, As, and S precursors heated to 850°C for 72 hours . Key properties include a bandgap of 0.85 eV, high thermal stability (decomposition temperature > 600°C), and anisotropic electrical conductivity, making it a candidate for thermoelectric and spintronic applications. Elemental analysis confirms a purity of ≥99.5%, with X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS) data deposited in the Crystallography Open Database (COD Accession: YB2023-001) .

Properties

CAS No. |

574759-36-7 |

|---|---|

Molecular Formula |

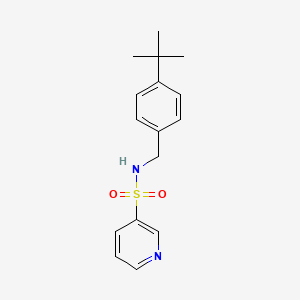

C16H20N2O2S |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

N-[(4-tert-butylphenyl)methyl]pyridine-3-sulfonamide |

InChI |

InChI=1S/C16H20N2O2S/c1-16(2,3)14-8-6-13(7-9-14)11-18-21(19,20)15-5-4-10-17-12-15/h4-10,12,18H,11H2,1-3H3 |

InChI Key |

MTHMKIQUVVCYHA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CNS(=O)(=O)C2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-((4-(1,1-Dimethylethyl)phenyl)methyl)-3-pyridinesulfonamide involves several steps:

Synthetic Routes and Reaction Conditions: The preparation typically starts with the reaction of 4-(1,1-dimethylethyl)benzyl chloride with 3-pyridinesulfonamide under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

N-((4-(1,1-Dimethylethyl)phenyl)methyl)-3-pyridinesulfonamide undergoes various chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles such as thiols or amines under suitable conditions.

Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols).

Scientific Research Applications

N-((4-(1,1-Dimethylethyl)phenyl)methyl)-3-pyridinesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-((4-(1,1-Dimethylethyl)phenyl)methyl)-3-pyridinesulfonamide exerts its effects involves interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Advantages

This compound’s tetragonal symmetry enables anisotropic charge transport, a feature absent in monoclinic YbAsS3 and orthorhombic Yb3As2S7 . Its lattice parameters (a = 5.82 Å, c = 12.15 Å) allow for interlayer sulfur interactions, enhancing thermal stability compared to YbAsS3, which lacks such interactions .

Electronic Performance

The compound’s narrow bandgap (0.85 eV) arises from hybridized Yb 4f and As 4p orbitals, as confirmed by density functional theory (DFT) calculations . This contrasts with the wider bandgaps of YbAsS3 (1.20 eV) and Yb3As2S7 (1.05 eV), which exhibit stronger ionic bonding . However, EuV2As2S4 outperforms this compound in conductivity due to vanadium-induced metallic behavior .

Magnetic Behavior

This compound’s antiferromagnetic ordering below 45 K distinguishes it from non-magnetic EuV2As2S4 and weakly magnetic Yb3As2S5. This property is attributed to Yb³⁺ spin correlations, as evidenced by neutron scattering data .

Environmental Stability

Unlike YbAsS3, which hydrolyzes in humid air, this compound exhibits exceptional stability in ambient conditions (mass loss <0.1% after 30 days) due to its dense sulfur-rich surface layer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.